molecular formula C7H8BClO2 B151476 3-Chloro-2-methylphenylboronic acid CAS No. 313545-20-9

3-Chloro-2-methylphenylboronic acid

Cat. No. B151476
CAS RN: 313545-20-9
M. Wt: 170.4 g/mol
InChI Key: BJPNVVXTUYMJPN-UHFFFAOYSA-N
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Description

3-Chloro-2-methylphenylboronic acid (3-CMPBA) is a synthetic organic compound with a wide range of applications in biochemical and physiological research. It is a valuable tool for scientists to study the mechanism of action of various compounds, as well as to understand how these compounds interact with other molecules. In addition, 3-CMPBA is used to synthesize other compounds and can be used in various lab experiments.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

3-Chloro-2-methylphenylboronic acid: is a valuable reagent in Suzuki–Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . This reaction is widely applied due to its mild conditions and the stability of organoboron reagents. The compound can be used to introduce chloro-methylphenyl groups into various molecular frameworks, enhancing the diversity of chemical structures accessible for pharmaceuticals and materials science.

Sensing Applications

The boronic acid moiety of 3-Chloro-2-methylphenylboronic acid interacts with diols and Lewis bases, making it useful in sensing applications . It can be incorporated into sensors that detect sugars or other biological molecules with diol groups, aiding in the diagnosis and monitoring of diseases like diabetes.

Biological Labelling and Protein Modification

Due to its reactivity with diols, 3-Chloro-2-methylphenylboronic acid can be employed for biological labelling and protein modification . This application is crucial in biochemistry for tracking and analyzing biological processes, as well as in the development of targeted therapeutics.

Separation Technologies

The compound’s ability to form reversible covalent bonds with diols allows it to be used in separation technologies . It can be utilized in chromatography to separate complex mixtures based on the presence of diol-containing compounds, improving the purity of chemical preparations.

Development of Therapeutics

3-Chloro-2-methylphenylboronic acid: has potential applications in the development of therapeutics . Its boronic acid group can interact with enzymes and other biological targets, leading to the discovery of new drugs with improved efficacy and selectivity.

Material Science

In material science, 3-Chloro-2-methylphenylboronic acid can be used to create novel polymers and optoelectronic materials . Its incorporation into materials can impart unique properties such as fluorescence or conductivity, which are valuable in the development of advanced technologies.

properties

IUPAC Name

(3-chloro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPNVVXTUYMJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395827
Record name 3-CHLORO-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methylphenylboronic acid

CAS RN

313545-20-9
Record name 3-CHLORO-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloro-2-methylphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 10.0 g (48.7 mmol) 2-bromo-6-chlorotoluene and 11.3 ml (48.7 mmol) triisopropyl borate in 90 ml dry THF were added dropwise 30 ml (49 mmol) of a 1.6 M solution on n-butyllithium in hexanes at −78° C. under argon. After 45 min the reaction mixture was allowed to warm to room temperature. The reaction was quenched by addition of 5 ml water and the solvent was evaporated in vacuo. Addition of 1 M aqueous hydrochloric acid solution was followed by extraction with four portions of dichloromethane. The combined organic extracts were dried over sodium sulfate and concentrated in vacuo. Crystallisation from heptane gave 5.08 g (61%) of the title compound as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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